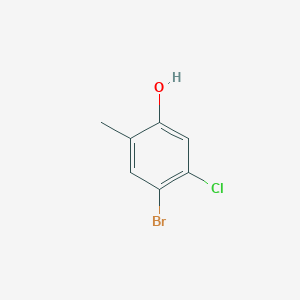

4-Bromo-5-chloro-2-methylphenol

描述

属性

IUPAC Name |

4-bromo-5-chloro-2-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClO/c1-4-2-5(8)6(9)3-7(4)10/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZESEJZODZKOMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401303736 | |

| Record name | 4-Bromo-5-chloro-2-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401303736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092460-50-8 | |

| Record name | 4-Bromo-5-chloro-2-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1092460-50-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-5-chloro-2-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401303736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Use of Bromine in Presence of Catalysts or Additives

- Bromination is typically performed using elemental bromine (Br2) either neat or in an inert solvent such as halogenated hydrocarbons (e.g., dichloromethane, chloroform) or aromatic solvents (e.g., toluene).

- The presence of specific compounds, such as alkyl or benzyl derivatives with halogen substituents, can enhance regioselectivity by directing bromination to the 4-position.

- The reaction can be carried out under mild conditions to avoid polybromination or substitution at undesired positions.

Solvent and Temperature Effects

- Solvents such as methylene chloride, chloroform, carbon tetrachloride, 1,2-dichloroethane, and chlorobenzene have been used to control reaction rate and selectivity.

- Performing the reaction in the melt (solvent-free) at controlled temperatures is also reported to improve selectivity and yield.

Chlorination Step

The chlorination to introduce chlorine at the 5-position typically precedes bromination and can be achieved by:

- Using chlorine gas or chlorinating agents under controlled conditions.

- Employing catalysts or additives to direct chlorination selectively to the 5-position without affecting the methyl or hydroxyl groups.

Representative Reaction Conditions and Yields

| Step | Reagents & Conditions | Solvent/Medium | Temperature (°C) | Selectivity & Yield (%) | Notes |

|---|---|---|---|---|---|

| Chlorination | Chlorine gas or N-chlorosuccinimide | Organic solvent or melt | 0–50 | High selectivity | Directed chlorination at 5-position |

| Bromination | Bromine with alkyl/benzyl halide additives | CH2Cl2, CCl4, toluene | 0–30 | 85–95% | Selective bromination at 4-position |

| Bromination | Bromine, solvent-free (melt) | Melt | 40–60 | >90% | Enhanced selectivity without solvent |

Detailed Research Findings

- A 1997 patent (GB2044246A) describes a process for producing 4-bromo-2,5-dichlorophenol via bromination of 2,5-dichlorophenol in the presence of alkyl or benzyl halide compounds, which enhances selectivity at the 4-position. This method can be adapted for methylphenol derivatives to achieve selective bromination.

- Another patent (US4223166A) details the bromination of 2-chlorophenols to produce 4-bromo-2-chlorophenols selectively, emphasizing the importance of reaction medium and temperature control to avoid polybromination and achieve high yields.

- The use of inert solvents such as halogenated hydrocarbons or aromatic solvents is critical to control the reaction kinetics and regioselectivity.

- Melt bromination (solvent-free) is a viable alternative that can improve selectivity and reduce solvent waste.

- Additives such as triethylamine hydrochloride or other ammonium salts may be used to moderate the bromination reaction and improve yield.

Mechanistic Insights

- The phenolic hydroxyl group activates the aromatic ring toward electrophilic substitution, favoring ortho and para positions.

- The methyl group at the 2-position and chlorine at the 5-position influence the electronic distribution, directing bromination preferentially to the 4-position.

- The presence of directing groups and reaction conditions is crucial to suppress side reactions such as overbromination or substitution at undesired sites.

Summary Table of Preparation Methods

化学反应分析

Types of Reactions

4-Bromo-5-chloro-2-methylphenol undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the halogen atoms are replaced by other nucleophiles.

Oxidation and Reduction: The phenolic group can undergo oxidation to form quinones or reduction to form hydroquinones.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form biaryl compounds

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Coupling: Palladium catalysts and boronic acids in the presence of a base.

Major Products

Substitution: Formation of substituted phenols.

Oxidation: Formation of quinones.

Reduction: Formation of hydroquinones.

Coupling: Formation of biaryl compounds

科学研究应用

4-Bromo-5-chloro-2-methylphenol has diverse applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules

Biology: Studied for its potential antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in pharmaceutical formulations.

Industry: Utilized in the production of specialty chemicals and materials

作用机制

The mechanism of action of 4-Bromo-5-chloro-2-methylphenol involves its interaction with biological molecules. The phenolic group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The halogen atoms may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

相似化合物的比较

Comparison with Structurally Similar Compounds

The following analysis compares 4-bromo-5-chloro-2-methylphenol with halogenated phenolic analogs, focusing on substituent positions, functional groups, and their impacts on properties.

Positional Isomers

a. 4-Bromo-2-chloro-5-methylphenol (CAS 319473-24-0)

- Structure : Bromo (4), chloro (2), methyl (5).

- Key Properties :

- Comparison: The inversion of chloro and methyl substituents (relative to the target compound) reduces steric hindrance at the 2-position. The lower pKa (compared to unsubstituted phenol, ~9.95) reflects the electron-withdrawing effects of halogens, though the methyl group’s electron-donating nature partially offsets this.

b. 2-Bromo-4-chloro-5-methylphenol (CAS 112135-31-6)

- Structure : Bromo (2), chloro (4), methyl (5).

- Comparison : Bromine at the 2-position may enhance ortho-directing effects in electrophilic substitution reactions. The altered halogen positions likely reduce acidity compared to the target compound due to weaker electron-withdrawing resonance effects.

Substituent Variations at the 5-Position

a. 4-Bromo-5-isopropyl-2-methylphenol (CAS 121665-99-4)

- Structure : Bromo (4), isopropyl (5), methyl (2).

- Key Properties : MDL MFCD03791230 .

- The isopropyl group’s electron-donating inductive effect may raise the pKa relative to the target compound.

b. 5-Bromo-2-Chloro-4-fluorophenol

- Structure : Bromo (5), chloro (2), fluoro (4).

- Key Properties : Fluorine’s electronegativity significantly lowers pKa compared to methyl-substituted analogs .

- Comparison : Fluorine at the 4-position intensifies acidity (pKa < 8.05) due to strong electron withdrawal, contrasting with the methyl group’s electron-donating effect in the target compound.

Functional Group Modifications

a. 3-Bromo-5-chloro-4-hydroxybenzaldehyde (CAS 1849-76-9)

- Structure : Aldehyde group at the 4-position, bromo (3), chloro (5).

- Key Properties: Similarity score 0.88 to halogenated phenols .

- Comparison: The aldehyde group introduces polarity and reactivity (e.g., condensation reactions), diverging from the phenolic hydroxyl’s chemistry. This compound’s applications likely focus on Schiff base synthesis rather than antimicrobial or stabilizing uses.

b. 4-(5-Bromo-2-chlorobenzyl)phenol (CAS 864070-18-8)

- Structure : Benzyl group at the 4-position, bromo (5), chloro (2).

- Key Properties: Increased molecular weight (vs. simple halogenated phenols) affects solubility and thermal stability .

Data Table: Key Properties of Compared Compounds

生物活性

4-Bromo-5-chloro-2-methylphenol is an aromatic compound notable for its unique halogenated structure, which significantly influences its biological activity. This compound has garnered attention in various fields, including pharmacology, environmental science, and industrial applications, due to its potential therapeutic properties and interactions with biological systems.

Chemical Structure and Properties

The molecular formula of this compound is C7H6BrClO. The presence of bromine and chlorine atoms in its structure is critical for its biological activity, as these halogens can modify the compound's reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, showing effectiveness in inhibiting their growth. For instance, studies have demonstrated that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antimicrobial agents.

The mechanism by which this compound exerts its antimicrobial effects involves the disruption of microbial cell membranes and interference with metabolic processes. The halogen substituents may enhance the compound's ability to penetrate microbial membranes, leading to increased toxicity towards pathogens.

Cytotoxicity and Anticancer Potential

In addition to its antimicrobial properties, this compound has shown cytotoxic effects against certain cancer cell lines. Research has indicated that this compound can induce apoptosis in cancer cells, suggesting its potential as a chemotherapeutic agent. The specific pathways involved in this cytotoxicity are still under investigation but may involve the activation of pro-apoptotic factors and inhibition of anti-apoptotic proteins .

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound revealed that it exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. This study highlights the compound's potential as an alternative to conventional antibiotics, particularly in an era of rising antibiotic resistance.

Study 2: Cytotoxicity Against Cancer Cells

In another study focusing on its anticancer properties, this compound was tested on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent reduction in cell viability, with an IC50 value of approximately 25 µM after 48 hours of treatment. This suggests that the compound could be further explored for its potential use in cancer therapy .

Data Table: Biological Activities of this compound

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 4-Bromo-5-chloro-2-methylphenol, and how can their efficiency be optimized?

- Methodological Answer : Synthesis typically involves halogenation and substitution reactions. For example, bromination of 5-chloro-2-methylphenol using N-bromosuccinimide (NBS) under controlled conditions (e.g., in acetic acid or DCM) can yield the target compound. Optimization includes adjusting reaction time, temperature, and stoichiometry to minimize side products like di-brominated derivatives. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical. Characterization by H/C NMR and mass spectrometry (MS) confirms regioselectivity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H NMR identifies aromatic proton environments (e.g., deshielding due to electron-withdrawing substituents). C NMR confirms carbon assignments, particularly halogenated and methyl-substituted positions.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion ([M+H]) and isotopic patterns (Br/Cl contributions).

- Infrared (IR) Spectroscopy : Detects O-H stretching (~3200 cm) and C-Br/C-Cl vibrations (500-800 cm).

Cross-validation with HPLC (C18 column, methanol/water mobile phase) ensures purity (>95%) .

Q. How is the purity of this compound assessed, and what are common contaminants?

- Methodological Answer : Purity is quantified using reversed-phase HPLC with UV detection (λ = 254 nm). Contaminants often include unreacted precursors (e.g., 5-chloro-2-methylphenol) or di-halogenated byproducts. GC/MS with electron ionization (EI) identifies volatile impurities, while elemental analysis (C, H, Br, Cl) confirms stoichiometric ratios. Storage at 2–8°C in amber vials minimizes degradation .

Advanced Research Questions

Q. How can contradictions in crystallographic data for this compound be resolved?

- Methodological Answer : Discrepancies in unit cell parameters or bond lengths may arise from twinning or disordered solvent molecules. Use SHELXL for refinement, applying restraints for thermal parameters and hydrogen bonding. High-resolution data (≤ 0.8 Å) collected at low temperature (e.g., 100 K) improves model accuracy. For ambiguous electron density, DFT calculations (B3LYP/6-31G*) can validate geometric parameters .

Q. What strategies are employed to study the structure-activity relationships (SAR) of this compound in biological systems?

- Methodological Answer :

- Molecular Docking : Simulate interactions with target proteins (e.g., enzymes) using AutoDock Vina. Focus on halogen bonding (Br/Cl with backbone carbonyls) and hydrophobic contacts from the methyl group.

- Bioassays : Test antimicrobial activity via broth microdilution (MIC values) against Gram-positive/negative strains. Compare with analogs (e.g., 4-Bromo-3-chlorophenol) to isolate substituent effects.

- Metabolic Stability : Assess hepatic clearance using human liver microsomes (HLMs) and LC-MS/MS quantification .

Q. How can environmental trace analysis of this compound in aqueous systems be performed?

- Methodological Answer :

- Solid-Phase Extraction (SPE) : Use C18 or polystyrene-divinylbenzene cartridges. Acidify samples (pH 2–3) to enhance retention. Elute with acetone, then derivatize with acetic anhydride for GC/MS compatibility.

- GC/MS-SIM Analysis : Monitor characteristic ions (e.g., m/z 202 for Br, m/z 35/37 for Cl). Quantify via internal standard calibration (e.g., deuterated phenol analogs).

- Quality Control : Spike recovery tests (80–120%) and matrix-matched standards validate method accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。